3-Bromo-5-carbamoylbenzoic acid
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Overview
Description
3-Bromo-5-carbamoylbenzoic acid is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and the carbamoyl group is at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-carbamoylbenzoic acid typically involves the bromination of 5-carbamoylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for industrial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of 3-substituted-5-carbamoylbenzoic acid derivatives.
Oxidation: Formation of 3-bromo-5-carboxybenzoic acid.
Reduction: Formation of 3-bromo-5-aminobenzoic acid.
Scientific Research Applications
3-Bromo-5-carbamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-carbamoylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Bromo-5-nitrobenzoic acid
- 3-Bromo-5-methylbenzoic acid
Comparison:
- 3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of a carbamoyl group. It exhibits different reactivity due to the presence of iodine.
- 3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a carbamoyl group, leading to different electronic properties and reactivity.
- 3-Bromo-5-methylbenzoic acid: Has a methyl group instead of a carbamoyl group, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C8H6BrNO3 |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
3-bromo-5-carbamoylbenzoic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
IARPSUZNGPPMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C(=O)N |
Origin of Product |
United States |
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